2-Allyl-6-fluoro-4-nitro-phenol
Description
2-Allyl-6-fluoro-4-nitrophenol is a phenolic derivative characterized by distinct functional groups: an allyl substituent at position 2, a fluorine atom at position 6, and a nitro group at position 4. The molecular formula is inferred as C₉H₈FNO₃, with a molecular weight of 213.17 g/mol (calculated). The fluorine atom, being highly electronegative, enhances the acidity of the phenolic hydroxyl group, while the nitro group at position 4 contributes to electron-withdrawing effects, influencing solubility and stability.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-fluoro-4-nitro-6-prop-2-enylphenol |
InChI |
InChI=1S/C9H8FNO3/c1-2-3-6-4-7(11(13)14)5-8(10)9(6)12/h2,4-5,12H,1,3H2 |
InChI Key |
XRHBBGQLMGDZIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
One of the primary applications of 2-allyl-6-fluoro-4-nitro-phenol is in agriculture, where it exhibits bactericidal and fungicidal properties. Research indicates that this compound has a wide spectrum of activity against various phytopathogens.
- Fungicidal Activity : The compound has been shown to possess superior fungicidal properties compared to other phenolic compounds. It effectively inhibits the growth of pathogens responsible for diseases in crops such as wheat, apples, and oranges .
- Weed Control : It also demonstrates effective herbicidal activity against common weeds like barnyard grass, making it a valuable tool for integrated pest management strategies .
Synthetic Route
A common method involves the nitration of 2-allyl-4-fluorophenol using a mixture of sulfuric and nitric acids. The reaction is typically carried out at controlled temperatures to optimize yield and purity:
- Dissolve 2-allyl-4-fluorophenol in chloroform.
- Add the nitration mixture dropwise at temperatures between 5 to 10 °C.
- Stir the reaction mixture for a specified duration.
- Extract the product using ethyl acetate and purify through evaporation .
Medicinal Applications
In addition to agricultural uses, this compound has shown potential in medicinal chemistry, particularly in studies related to its anticancer properties.
Anticancer Studies
Recent investigations have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance:
- In vitro studies have demonstrated that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression .
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound against M. tuberculosis showed promising results, with minimum inhibitory concentrations (MIC) indicating potent activity against both sensitive and resistant strains . This highlights its potential as a lead compound for developing new antitubercular agents.
Case Study: Agricultural Impact
Field trials conducted with formulations containing this compound demonstrated a significant reduction in disease incidence among treated crops compared to untreated controls, underscoring its effectiveness as an agricultural biocide .
Data Summary Table
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Acidity: The fluorine atom in 2-Allyl-6-fluoro-4-nitrophenol increases phenolic acidity compared to chlorine in 2-Amino-4-chloro-6-nitrophenol, as fluorine’s electronegativity outweighs chlorine’s polarizability . The nitro group at position 4 further stabilizes the deprotonated form via resonance.
In contrast, the hydroxyl group in (2-Fluoro-6-nitrophenyl)methanol enhances hydrogen bonding, increasing solubility in aqueous media .
Thermal Stability: Amino-substituted nitrophenols (e.g., 2-Amino-4-nitrophenol, mp 143°C) exhibit higher melting points than allyl- or chloro-substituted derivatives, likely due to stronger intermolecular hydrogen bonding .
Preparation Methods
Reaction Mechanism and Conditions
The nitration proceeds via electrophilic aromatic substitution, where the nitro group (-NO₂) is introduced at the para position relative to the hydroxyl group. The allyl substituent at the ortho position directs nitration to the remaining meta position relative to the fluorine atom, yielding the desired 6-nitro isomer. Key parameters include:
-
Temperature : Maintained at 5–10°C to minimize side reactions such as oxidation of the allyl group.
-
Nitrating Agent : A 1:4–9 molar ratio of sulfuric acid to nitric acid, with optimal results observed at 1:5.5.
-
Solvent : Chloroform ensures homogeneity and stabilizes reactive intermediates.
Post-reaction workup involves solvent evaporation under reduced pressure, extraction with ethyl acetate, and purification via silica gel chromatography. The reported yield is 68%, with the product characterized as a faint yellow wax-like solid.
Advantages and Limitations
This method’s simplicity and scalability make it industrially viable. However, the use of concentrated nitric acid poses safety challenges, and the need for low-temperature conditions increases energy consumption.
Alternative Synthetic Routes
Claisen Rearrangement of 2-Nitro-4-Fluorophenyl Allyl Ether
Prior art cited in CN103819343A describes a two-step synthesis starting from 2-nitro-4-fluorophenol and bromopropene. The process involves:
-
Etherification : Formation of 2-nitro-4-fluorophenyl allyl ether under basic conditions.
-
Microwave-Assisted Claisen Rearrangement : Thermal rearrangement to yield this compound.
While this route avoids harsh nitration conditions, it requires specialized equipment for microwave irradiation and suffers from lower yields due to incomplete rearrangement.
Nitrosation-Oxidation Pathway
Patent CN1850778A outlines a nitrosation-oxidation method for synthesizing fluoronitrophenols, though it targets 2-fluoro-4-nitrophenol rather than the allyl-substituted derivative. Key steps include:
-
Nitrosation : Reaction of 2-fluorophenol with sodium nitrite in dilute hydrochloric acid at 0°C.
-
Oxidation : Conversion of the intermediate nitrosophenol to the nitro derivative using 30% nitric acid.
Adapting this method to introduce an allyl group would require additional steps, such as Friedel-Crafts allylation, complicating the synthesis.
Comparative Analysis of Methods
The direct nitration method outperforms alternatives in simplicity and yield, though microwave-assisted Claisen rearrangement offers a nitro-group-compatible pathway for sensitive substrates.
Process Optimization Strategies
Acid Ratio and Temperature Control
Varying the sulfuric-to-nitric acid ratio impacts reaction efficiency. A 1:5.5 ratio maximizes nitro group incorporation while minimizing decomposition. Exceeding 10°C leads to byproducts from allyl group oxidation.
Purification Techniques
Silica gel chromatography effectively removes polar impurities, but crystallization trials using ethanol or hexane could simplify large-scale purification.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, this compound’s bioactivity warrants mention. Its efficacy against Botrytis cinerea (gray mold) and Echinochloa crus-galli (barnyard grass) underscores its agrochemical potential . Derivatives, such as methyl ethers or carboxylated analogs, could enhance bioavailability and environmental stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Allyl-6-fluoro-4-nitro-phenol, and how can competing side reactions be minimized?
- Methodology : Begin with fluorophenol derivatives (e.g., 4-fluoro-2-nitrophenol ) as a precursor. Allylation via nucleophilic substitution or Friedel-Crafts alkylation requires careful control of temperature (70–90°C) and catalysts like AlCl₃. Monitor nitration steps (HNO₃/H₂SO₄) to avoid over-nitration, as positional isomerism (e.g., para vs. ortho substitution) can arise due to fluorine’s directing effects. Purification via column chromatography (silica gel, hexane/EtOAc gradient) resolves side products .
Q. How can the purity of synthesized this compound be validated?
- Methodology : Use HPLC (C18 column, 70:30 methanol/water) to assess purity. Compare retention times with standards. Confirm elemental composition via high-resolution mass spectrometry (HRMS) and quantify nitro group content via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) .
Advanced Research Questions
Q. How do electronic effects of the fluoro and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., 2-Allyl-4-nitrophenol). Fluorine’s electron-withdrawing effect enhances nitro group activation, but steric hindrance from the allyl group may reduce accessibility. Use kinetic studies (NMR monitoring) to quantify substituent effects .
Q. What strategies resolve contradictions in reported melting points for fluoronitro-phenol derivatives?
- Methodology : Variations (e.g., mp 75–95°C ) may stem from polymorphs or impurities. Characterize crystalline forms via X-ray diffraction (XRD) and DSC. Recrystallize using solvent pairs (e.g., ethanol/water) to isolate stable polymorphs. Cross-validate with purity data from GC-MS .
Q. How can NMR spectral ambiguities (e.g., overlapping peaks) in this compound be resolved?
- Methodology : Use ¹⁹F NMR to distinguish fluorine environments (δ −110 to −120 ppm for aromatic F). For ¹H NMR, apply 2D techniques (COSY, NOESY) to assign allyl proton couplings. Compare with model compounds (e.g., 2-amino-4-fluorophenol ) to validate assignments .
Q. What are the challenges in reducing the nitro group to an amine without cleaving the allyl moiety?
- Methodology : Test selective reducing agents (e.g., H₂/Pd-C vs. SnCl₂/HCl). Monitor reaction progress via TLC and IR (disappearance of NO₂ stretch at ~1520 cm⁻¹). Protect the allyl group via temporary silylation (e.g., TMSCl) if reduction proves non-selective .
Data Interpretation & Experimental Design
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodology : Use accelerated degradation tests (40–80°C, pH 1–13). Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., nitro group reduction or allyl oxidation). Stability-indicating methods (e.g., USP guidelines) ensure robustness .
Q. What computational tools predict the compound’s environmental fate or biodegradation pathways?
- Methodology : Apply EPI Suite™ for biodegradability (BIOWIN model) and persistence (PBT Profiler). Validate with experimental microcosm studies (OECD 301B) to assess aerobic degradation in soil/water systems .
Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
